Bienvenue dans la boutique en ligne BenchChem!

(S)-(-)-3-Cyclohexenecarboxylic acid

Pharmaceutical Intermediates Chiral Synthesis Anticoagulants

(S)-(-)-3-Cyclohexenecarboxylic acid (CAS 5708-19-0) is a chiral cyclic carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol. It features a cyclohexene ring with a carboxylic acid group at the 1-position in the (S)-enantiomeric form, providing a defined stereocenter.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 5708-19-0; 5709-98-8
Cat. No. B2806954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-Cyclohexenecarboxylic acid
CAS5708-19-0; 5709-98-8
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)O
InChIInChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2,(H,8,9)/t6-/m1/s1
InChIKeyVUSWCWPCANWBFG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-3-Cyclohexenecarboxylic Acid (CAS 5708-19-0): A Critical Chiral Building Block for Pharmaceutical Synthesis and Asymmetric Catalysis


(S)-(-)-3-Cyclohexenecarboxylic acid (CAS 5708-19-0) is a chiral cyclic carboxylic acid with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol [1]. It features a cyclohexene ring with a carboxylic acid group at the 1-position in the (S)-enantiomeric form, providing a defined stereocenter . This compound is a colorless clear liquid with a melting point of 19 °C, a boiling point of 118 °C at 6 mmHg, and a specific optical rotation of [α]²⁰D = -92° to -97° (c=5, MeOH) . Its dual functionality—a chiral carboxylic acid and an unsaturated ring—enables versatile reactivity, including esterification, amidation, and participation in cycloadditions, making it a prized intermediate in the synthesis of complex, enantiomerically pure molecules .

Why Substituting (S)-(-)-3-Cyclohexenecarboxylic Acid (5708-19-0) with the Racemate or (R)-Enantiomer Is a High-Risk Procurement Decision


Generic substitution is impossible for this compound because its (S)-stereochemistry is not an interchangeable feature but a functional requirement for downstream applications. The (R)-enantiomer (CAS 5709-98-8) and the racemic mixture possess identical physical properties but critically different biological and synthetic outcomes [1]. For instance, in the synthesis of the anticoagulant Edoxaban, the (S)-enantiomer is the essential chiral precursor; the (R)-enantiomer is explicitly stated to be incapable of synthesizing the drug [2]. This functional specificity arises from the high stereoselectivity of biological targets and the diastereomeric nature of subsequent synthetic intermediates. Procurement of the wrong enantiomer or a racemic mixture would necessitate costly and complex resolution steps, introducing significant process inefficiency and quality risk [1].

Procurement-Relevant Quantitative Evidence: (S)-(-)-3-Cyclohexenecarboxylic Acid (5708-19-0) vs. In-Class Alternatives


Functional Requirement for Edoxaban Synthesis: (S)- vs. (R)-Enantiomer

The (S)-enantiomer is a mandatory precursor for synthesizing the anticoagulant Edoxaban, while the (R)-enantiomer is synthetically inert for this pathway. This is a binary, functional differentiation that makes substitution impossible [1].

Pharmaceutical Intermediates Chiral Synthesis Anticoagulants

Enantioselective Synthesis of FK-506 Fragment: (S)-Enantiomer Enables an Improved Pathway

In the synthesis of the cyclohexyl C28-C34 fragment of the immunosuppressant FK-506, using the (S)-enantiomer as a starting material enabled a novel synthetic route for the first time, achieving a 30% overall yield over five steps. The previously used (R)-form was the common starting point [1].

Immunosuppressants Asymmetric Synthesis Natural Product Synthesis

Enantiomeric Purity Benchmark for Industrial Applications

A patent for the purification of (S)-3-cyclohexenecarboxylic acid specifies that the crude material typically has an enantiomeric excess (ee) of less than 97%. The patented process aims to increase this to a higher, pharmaceutically acceptable level, underscoring that a minimum ee of >97% is a critical procurement specification for drug synthesis [1]. Commercial suppliers routinely offer this compound with an ee of ≥98% or ≥99% .

Chiral Purity Quality Control Pharmaceutical Manufacturing

Enzymatic Resolution Preference: PLE, HLE, and CCL Selectively Yield the (S)-Enantiomer

Enzymatic hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate using Pig Liver Esterase (PLE), Horse Liver Esterase (HLE), and Candida cylindracea lipase (CCL) all resulted in the (S)-configuration of 3-cyclohexene-1-carboxylic acid. In contrast, Porcine Pancreatic Lipase (PPL) gave the (R)-enantiomer [1]. This demonstrates a class-level preference of common hydrolases for the (S)-enantiomer.

Biocatalysis Chiral Resolution Green Chemistry

High-Value Procurement Scenarios for (S)-(-)-3-Cyclohexenecarboxylic Acid (5708-19-0)


Synthesis of the Anticoagulant Edoxaban and Related APIs

This is the most critical and non-negotiable application scenario. As confirmed by patent literature, the (S)-enantiomer is the required chiral building block for the synthesis of Edoxaban. Any procurement for this purpose must exclusively source the (S)-form, with a stringent enantiomeric purity specification (≥98% ee) to meet pharmaceutical quality standards [1].

Asymmetric Synthesis of Complex Natural Products (e.g., FK-506 Fragment)

The (S)-enantiomer's utility is validated in the total synthesis of complex molecules. Its use in a novel, efficient route to the FK-506 fragment demonstrates its value as a chiral pool starting material that can provide a strategic advantage over alternative routes. This scenario is relevant for academic and industrial research groups focused on total synthesis and medicinal chemistry [2].

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The compound's bifunctional nature—a rigid cyclohexene scaffold and a carboxylic acid handle—makes it an ideal starting point for creating novel chiral ligands or auxiliaries. Its (S)-configuration is a pre-installed stereochemical element that can be elaborated to induce high enantioselectivity in various metal-catalyzed or organocatalytic transformations, a key requirement in modern chemical process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-3-Cyclohexenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.